3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It contains a benzene ring fused to a pyridine ring. An oxadiazole ring and a phenyl ring are also attached to the quinoline ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, quinoline derivatives are often synthesized using Skraup synthesis, Doebner reaction, or Combes quinoline synthesis . The oxadiazole ring could potentially be introduced via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, an oxadiazole ring, and a phenyl ring. The bromine atom on the phenyl ring would be a significant feature, as halogens are often involved in various chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, quinoline derivatives are known to undergo a variety of reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase the compound’s reactivity. The aromatic rings could contribute to the compound’s stability and could influence its solubility .Scientific Research Applications
- B1’s Role : B1 is a potent PARPi that overcomes PARPi resistance. It enhances sensitivity in primary PARPi-resistant cells by suppressing intracellular PAR formation and promoting apoptosis .
- Interaction : Molecular docking and dynamics simulations suggest hydrogen bonding between B1 and ASP766, enhancing anti-drug resistance ability .
PARP Inhibition
Anti-Tumor Activity
Drug Resistance Modulation
Combination Therapy
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O2/c18-11-5-3-4-10(8-11)16-20-17(23-21-16)13-9-19-14-7-2-1-6-12(14)15(13)22/h1-9H,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEJEJFNSJWWRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.